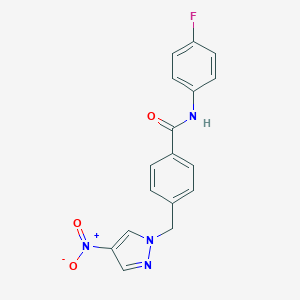
4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is known for its unique properties that make it a valuable tool in various fields of study, including pharmacology, biochemistry, and neuroscience. In
作用機序
The mechanism of action of 4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide involves its binding to the CB1 receptor and blocking the activity of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system, which is involved in various physiological processes such as pain sensation, appetite, and mood regulation.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide can modulate the activity of the endocannabinoid system and produce a range of biochemical and physiological effects. It has been found to reduce pain sensitivity, suppress appetite, and improve mood in animal models. It has also been shown to have potential therapeutic applications in the treatment of obesity, addiction, and anxiety disorders.
実験室実験の利点と制限
The use of 4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide in lab experiments has several advantages. It is a highly selective antagonist of the CB1 receptor, which makes it a valuable tool for studying the endocannabinoid system. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, its use is limited by the fact that it is a chemical compound and may have potential toxicity and side effects. Its effects may also vary depending on the species and strain of animals used in experiments.
将来の方向性
There are several future directions for research involving 4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide. One area of interest is its potential therapeutic applications in the treatment of various disorders such as obesity, addiction, and anxiety. Further studies are needed to explore its safety and efficacy in human subjects. Another direction is the development of new compounds based on the structure of 4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide that may have improved selectivity and potency. Finally, there is a need for more research on the endocannabinoid system and its role in various physiological processes, which may lead to the discovery of new targets for drug development.
合成法
The synthesis of 4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid with 4-methylbenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
科学的研究の応用
4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide has been used in various scientific research studies due to its unique properties. It has been found to be a potent and selective antagonist of the CB1 receptor, which is a key target in the endocannabinoid system. This makes it a valuable tool for studying the physiological and behavioral effects of cannabinoids in the brain.
特性
製品名 |
4-chloro-1-ethyl-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C14H16ClN3O |
分子量 |
277.75 g/mol |
IUPAC名 |
4-chloro-2-ethyl-N-[(4-methylphenyl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16ClN3O/c1-3-18-13(12(15)9-17-18)14(19)16-8-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,16,19) |
InChIキー |
MNRQYQMZIUSRFR-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NCC2=CC=C(C=C2)C |
正規SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NCC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-2-furamide](/img/structure/B213832.png)

![1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B213836.png)
![3-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4-methylbenzoic acid](/img/structure/B213837.png)
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B213839.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B213846.png)

![3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213849.png)
![1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane](/img/structure/B213850.png)


![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B213854.png)